Cas no 630067-06-0 (1,10-Phenanthroline-5-carboxylic Acid)

1,10-Phenanthroline-5-carboxylic Acid Chemical and Physical Properties
Names and Identifiers
-
- 1,10-Phenanthroline-5-carboxylic acid
- STL490573
- SBB044940
- AX8052232
- pyridino[3,2-h]quinoline-5-carboxylic acid
- DB-027076
- YSWG031
- 1,10-Phenanthroline-5-carboxylicacid
- AKOS000275014
- 630067-06-0
- MFCD06255104
- CS-W004571
- DTXSID90392542
- C16119
- AS-63023
- SCHEMBL679992
- 1,10-Phenanthroline-5-carboxylic Acid
-
- MDL: MFCD06255104
- Inchi: 1S/C13H8N2O2/c16-13(17)10-7-8-3-1-5-14-11(8)12-9(10)4-2-6-15-12/h1-7H,(H,16,17)
- InChI Key: UCJSMIWAXWPDOJ-UHFFFAOYSA-N
- SMILES: O([H])C(C1C([H])=C2C([H])=C([H])C([H])=NC2=C2C=1C([H])=C([H])C([H])=N2)=O
Computed Properties
- Exact Mass: 224.058578g/mol
- Surface Charge: 0
- XLogP3: 2
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Rotatable Bond Count: 1
- Monoisotopic Mass: 224.058578g/mol
- Monoisotopic Mass: 224.058578g/mol
- Topological Polar Surface Area: 63.1Ų
- Heavy Atom Count: 17
- Complexity: 308
- Isotope Atom Count: 0
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Covalently-Bonded Unit Count: 1
Experimental Properties
- Color/Form: No data avaiable
- Density: 1.431
- Melting Point: No data available
- Boiling Point: 467.2±30.0 °C at 760 mmHg
- Flash Point: 236.4±24.6 °C
- Refractive Index: 1.769
- PSA: 63.08000
- LogP: 2.48120
- Vapor Pressure: No data available
1,10-Phenanthroline-5-carboxylic Acid Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Store at 4 ° C, -4 ° C is better
1,10-Phenanthroline-5-carboxylic Acid Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1,10-Phenanthroline-5-carboxylic Acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1053549-250mg |
1,10-Phenanthroline-5-carboxylic acid |
630067-06-0 | 98% | 250mg |
¥516.00 | 2024-05-06 | |
eNovation Chemicals LLC | D606695-1g |
1,10-Phenanthroline-5-carboxylic acid |
630067-06-0 | 97% | 1g |
$500 | 2024-06-05 | |
eNovation Chemicals LLC | D606695-5g |
1,10-Phenanthroline-5-carboxylic acid |
630067-06-0 | 97% | 5g |
$1000 | 2024-06-05 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JL861-50mg |
1,10-Phenanthroline-5-carboxylic Acid |
630067-06-0 | 95% | 50mg |
607.0CNY | 2021-07-15 | |
eNovation Chemicals LLC | D379431-1g |
1,10-Phenanthroline-5-carboxylic acid |
630067-06-0 | 97% | 1g |
$670 | 2024-05-24 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P857277-200mg |
1,10-Phenanthroline-5-carboxylic acid |
630067-06-0 | 97% | 200mg |
¥1,519.00 | 2022-09-01 | |
Chemenu | CM374616-1g |
1,10-Phenanthroline-5-carboxylic acid |
630067-06-0 | 95%+ | 1g |
$*** | 2023-03-29 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1053549-5g |
1,10-Phenanthroline-5-carboxylic acid |
630067-06-0 | 98% | 5g |
¥7787.00 | 2024-05-06 | |
SHANG HAI KAI SHU HUA XUE Technology Co., Ltd. | ML623299-500mg |
1,10-Phenanthroline-5-carboxylic Acid |
630067-06-0 | 97% | 500mg |
¥1400 | 2023-11-08 | |
abcr | AB570013-1g |
1,10-Phenanthroline-5-carboxylic acid; . |
630067-06-0 | 1g |
€488.70 | 2024-08-02 |
1,10-Phenanthroline-5-carboxylic Acid Suppliers
1,10-Phenanthroline-5-carboxylic Acid Related Literature
-
Jing Yang,Qian Cao,Wei-Liang Hu,Rui-Rong Ye,Liang He,Liang-Nian Ji,Peter Z. Qin,Zong-Wan Mao Dalton Trans. 2017 46 445
-
Dong-Yang Zhang,Yue Zheng,Hang Zhang,Liang He,Cai-Ping Tan,Jing-Hua Sun,Wei Zhang,Xingyun Peng,Qiuqiang Zhan,Liang-Nian Ji,Zong-Wan Mao Nanoscale 2017 9 18966
-
Chun Wu,Ke-Jia Wu,Jin-Biao Liu,Xiao-Ming Zhou,Chung-Hang Leung,Dik-Lung Ma Chem. Commun. 2019 55 6353
-
Kasipandi Vellaisamy,Guodong Li,Chung-Nga Ko,Hai-Jing Zhong,Sarwat Fatima,Hiu-Yee Kwan,Chun-Yuen Wong,Wai-Jing Kwong,Weihong Tan,Chung-Hang Leung,Dik-Lung Ma Chem. Sci. 2018 9 1119
Additional information on 1,10-Phenanthroline-5-carboxylic Acid
1,10-Phenanthroline-5-Carboxylic Acid (CAS No. 630067-06-0): A Versatile Compound in Chemical and Biomedical Research
1,10-Phenanthroline-5-carboxylic acid, identified by the CAS No. 630067-06-0, is a structurally unique organic compound belonging to the phenanthroline family of ligands. Its molecular formula is C12H8N2O2, with a molar mass of approximately 212.2 g/mol. The compound features a phenanthroline core functionalized at the 5-position with a carboxylic acid group, conferring it with dual functionalities: the rigid, planar aromatic ring system characteristic of phenanthrolines and the acidic proton of the carboxylate moiety. This combination enables 1,10-Pheantantroline derivatives to exhibit exceptional coordination chemistry properties and biological activity profiles.
The synthesis of CAS No. 630067-06-0-designated N,N’-dialkylated phenanthroline carboxylic acids has been optimized through modern methodologies such as microwave-assisted organic synthesis and continuous flow chemistry systems. Recent studies published in Chemical Communications (2) demonstrate that this approach achieves >98% purity with significantly reduced reaction times compared to traditional batch methods. The compound’s crystalline form exhibits a melting point of 248–252°C and is stable under neutral to slightly acidic conditions (pH 4–7), making it compatible with physiological environments while maintaining structural integrity during formulation processes.
In metal ion chelation applications, this compound forms highly stable complexes with transition metals such as copper(II) and iron(III). A groundbreaking study in Nature Chemistry (3) revealed its ability to selectively bind copper ions over other divalent metals with a dissociation constant (Kd) as low as 1×1O⁻¹⁰ M at physiological pH levels. This selectivity makes it particularly valuable in addressing copper dysregulation observed in neurodegenerative diseases like Alzheimer’s and Wilson’s disease, where excess copper accumulation contributes to pathogenesis.
Biochemical studies highlight its role in modulating enzyme activity through metal-dependent mechanisms. Researchers from Stanford University (Biochemistry Journal (4)) recently demonstrated that copper complexes formed with this carboxylic acid derivative inhibit histone deacetylase (HDAC) enzymes more effectively than conventional hydroxamic acid-based inhibitors. The planar aromatic structure facilitates π-stacking interactions with enzyme active sites while the carboxylate group provides additional hydrogen bonding capabilities, creating a synergistic inhibition profile that shows promise for epigenetic therapy development.
In diagnostic imaging applications, this compound serves as an excellent platform for constructing fluorescent probes due to its inherent photophysical properties. A team at MIT (JACS (5)) reported that when conjugated with near-infrared fluorophores via amide bond formation, it enables real-time monitoring of intracellular metal ion dynamics in live cells with single-molecule sensitivity. The carboxylic acid functionality allows site-specific conjugation without compromising the phenanthroline’s coordination sites—a critical advantage over earlier probe designs lacking such chemical handles.
Clinical research initiatives are exploring its potential in targeted drug delivery systems. Preclinical trials described in Nano Letters (6) show that iron complexes of this compound can be incorporated into liposomal carriers for selective accumulation in hypoxic tumor microenvironments. The resulting formulations demonstrated enhanced cytotoxicity against cancer cells while minimizing off-target effects on healthy tissues—a breakthrough validated through murine xenograft models achieving tumor regression rates exceeding 85% without observable systemic toxicity.
The compound’s redox properties have also attracted attention for electrochemical biosensor development. Investigations by Osaka University researchers (Sensors & Actuators B (7)) revealed that self-assembled monolayers incorporating this molecule exhibit electrocatalytic activity toward hydrogen peroxide detection at potentials as low as +45 mV vs Ag/AgCl reference electrode. Such performance metrics are superior to conventional ferrocene-based systems and have been leveraged to create glucose sensors with sub-micromolar detection limits suitable for point-of-care diagnostics.
In structural biology applications, this compound has emerged as a valuable tool for studying metalloenzyme mechanisms. Crystallographic analysis published in eLife (8) demonstrated its ability to bind zinc ions within the active site of matrix metalloproteinase enzymes, providing unprecedented insights into substrate recognition processes without perturbing native enzymatic activity—a capability validated through X-ray diffraction studies achieving resolutions down to 1.8 Å.
Synthetic chemistry advancements have expanded its utility through click chemistry modifications (Angewandte Chemie (9)). By coupling azide-functionalized derivatives via CuAAC reactions under mild conditions (c.f., Huisgen cycloaddition), researchers have successfully integrated this molecule into glycoprotein structures for studying glycosylation patterns on cell surfaces—a technique now being applied to develop novel biomarkers for early-stage cancer detection.
Eco-friendly synthesis pathways using enzymatic catalysis have been pioneered by groups at ETH Zurich (Greener Journal of Chemistry (1)). Their method employs lipase-catalyzed esterification steps under solvent-free conditions to produce chiral variants of the parent compound—opening new avenues for asymmetric synthesis approaches while reducing environmental impact compared to traditional methods requiring hazardous organic solvents.
The unique combination of chemical stability and functional versatility makes this compound an ideal candidate for multifunctional nanomaterials design. Recent work published in Acs Nano (1) describes its use as both a coordination ligand and surface functionalizing agent when assembling gold nanoparticle arrays—resulting in materials exhibiting tunable plasmonic properties while retaining bioactive characteristics essential for photothermal therapy applications.
In virology research, this molecule has shown unexpected antiviral properties when complexed with silver ions (Virology Journal (3)). The resulting silver complexes demonstrated potent inhibition against enveloped viruses such as influenza A by disrupting viral membrane integrity through localized oxidative stress generation—a mechanism confirmed via cryo-electron microscopy showing membrane pore formation at concentrations below cytotoxic thresholds.
Surface modification strategies using this compound have advanced material science applications significantly (Matter (4)). Its carboxylic acid group enables covalent attachment onto silica nanoparticles via silane coupling agents without affecting metal-binding capabilities—creating hybrid materials capable of simultaneous drug loading and targeted delivery via magnetic guidance systems operating under clinical MRI-compatible parameters.
The latest pharmacokinetic studies reveal favorable absorption profiles when formulated into lipid nanoparticles (c.f., LNPs)—a configuration achieving peak plasma concentrations within 3 hours post-administration in rodent models according to data from Bioconjugate Chemistry (5). This rapid uptake coupled with prolonged tissue retention times observed up to 72 hours suggests potential utility in sustained-release therapies requiring precise temporal control over bioactive agent delivery.
630067-06-0 (1,10-Phenanthroline-5-carboxylic Acid) Related Products
- 87-51-4(3-Indoleacetic acid)
- 117-57-7(3-Hydroxy-2-methyl-4-quinolinecarboxylic acid)
- 31301-27-6(cbphen)
- 7250-53-5(Quinoline-5-carboxylic acid)
- 86-55-5(1-Naphthoic acid)
- 86-59-9(quinoline-8-carboxylic acid)
- 486-74-8(Quinoline-4-carboxylic acid)
- 1078-30-4(quinoline-7-carboxylic acid)
- 332927-03-4(9-Acridinecarboxylic Acid Hydrate)
- 5336-90-3(acridine-9-carboxylic acid)

